molecular formula C19H31N7O4 B4102195 ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate

ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B4102195
M. Wt: 421.5 g/mol
InChI Key: HMZROJLZNFGBEU-UHFFFAOYSA-N
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Description

Ethyl 4-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate is a complex organic compound that features a morpholine and triazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate typically involves the substitution of chloride ions in cyanuric chloride with morpholine and piperidine derivatives. The reaction is carried out in the presence of sodium carbonate as an acid scavenger to neutralize the liberated hydrochloric acid . The reaction conditions often include an ice-bath to control the temperature and ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. Microwave-assisted synthesis has been shown to produce higher purity products in less time compared to conventional methods .

Mechanism of Action

The mechanism of action of ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its pharmacological effects . For example, it may block the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O4/c1-2-30-19(27)26-5-3-15(4-6-26)20-16-21-17(24-7-11-28-12-8-24)23-18(22-16)25-9-13-29-14-10-25/h15H,2-14H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZROJLZNFGBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate
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ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate
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ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate
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ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate
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ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate
Reactant of Route 6
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ethyl 4-[(4,6-dimorpholino-1,3,5-triazin-2-yl)amino]tetrahydro-1(2H)-pyridinecarboxylate

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